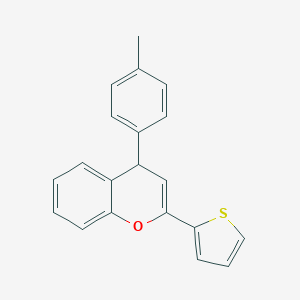![molecular formula C17H16N2O2S2 B377595 1,3-diphenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B377595.png)
1,3-diphenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-diphenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is a complex organic compound with a unique structure that includes a thieno[3,4-d]imidazole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diphenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-d]imidazole core, followed by the introduction of the diphenyl groups and the dioxo and thione functionalities. Common reagents used in these reactions include thiourea, phenyl isothiocyanate, and various oxidizing agents. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-diphenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-diphenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 1,3-diphenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[3,4-d]imidazole Derivatives: Compounds with similar core structures but different substituents.
Diphenyl Thiohydantoins: Compounds with similar diphenyl and thione functionalities but different core structures.
Uniqueness
1,3-diphenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C17H16N2O2S2 |
|---|---|
Molekulargewicht |
344.5g/mol |
IUPAC-Name |
(3aR,6aS)-5,5-dioxo-1,3-diphenyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione |
InChI |
InChI=1S/C17H16N2O2S2/c20-23(21)11-15-16(12-23)19(14-9-5-2-6-10-14)17(22)18(15)13-7-3-1-4-8-13/h1-10,15-16H,11-12H2/t15-,16+ |
InChI-Schlüssel |
CDBMEOSRBJNAAF-IYBDPMFKSA-N |
SMILES |
C1C2C(CS1(=O)=O)N(C(=S)N2C3=CC=CC=C3)C4=CC=CC=C4 |
Isomerische SMILES |
C1[C@@H]2[C@H](CS1(=O)=O)N(C(=S)N2C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1C2C(CS1(=O)=O)N(C(=S)N2C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-(4-bromophenyl)-5,5-dimethyl-2-(methylsulfanyl)-1,5-dihydro-4H-imidazol-4-ylidene]-N-(2,6-dimethylphenyl)amine](/img/structure/B377516.png)

![4-[4-[(2,6-Dimethylphenyl)imino]-2-(methylsulfanyl)-1,3-diazaspiro[4.4]non-2-en-1-yl]phenol](/img/structure/B377520.png)
![1-N-[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclohexyl]-4-N,4-N-dimethylbenzene-1,4-diamine](/img/structure/B377521.png)

![3-methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B377528.png)
![2,4-Bis(4-bromophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B377529.png)
![4-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde phenylhydrazone](/img/structure/B377532.png)
![N-[1-[(4-methoxyanilino)carbonyl]-2-(4-methoxyphenyl)vinyl]-3-methylbenzamide](/img/structure/B377535.png)
![N-[1-[(4-iodoanilino)carbonyl]-2-(4-methoxyphenyl)vinyl]-3-methylbenzamide](/img/structure/B377537.png)
![N-{4-[3-(2,4-dimethoxyphenyl)acryloyl]phenyl}-3-methylbenzamide](/img/structure/B377538.png)
![N-{4-[3-(2-chlorophenyl)acryloyl]phenyl}-3-methylbenzamide](/img/structure/B377540.png)
